N-Methylpiperidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

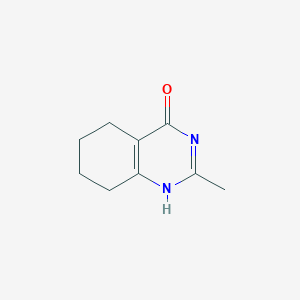

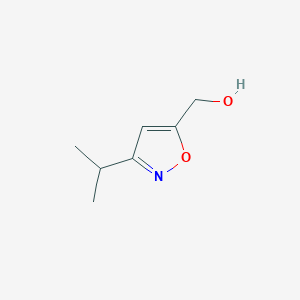

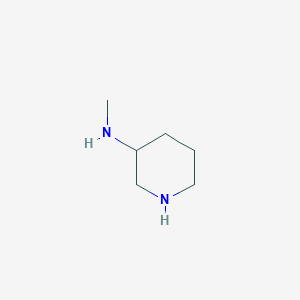

“N-Methylpiperidin-3-amine” is a compound that belongs to the class of organic compounds known as piperidines . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in modern organic chemistry. A study by Justin H. Wilde, Diane A. Dickie, and W. Dean Harman describes a highly divergent synthesis of 3-Aminotetrahydropyridines. The process involves dihapto-coordinate 1,2-dihydropyridine complexes of the metal fragment undergoing protonation at C6 followed by regioselective amination at C5 with a variety of primary and secondary amines .

Molecular Structure Analysis

The molecular structure of “N-Methylpiperidin-3-amine” can be represented by the formula C6H14N2 . The InChI code for the compound is 1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methylpiperidin-3-amine” include a molecular weight of 114.19 g/mol . The compound is also characterized by a topological polar surface area of 29.3 Ų .

Applications De Recherche Scientifique

Water-induced Aggregation and Hydrophobic Hydration

N-Methylpiperidin-3-amine demonstrates unique behaviors in aqueous solutions, showing a miscibility gap with a lower critical solution temperature of 316.7 K. This phenomenon is attributed to the aggregation of N-methylpiperidin-3-amine-water complexes, facilitated by stronger attraction forces between unlike molecules compared to water-water interactions. These aggregates are dynamic, exhibiting nanoseconds-order relaxation times. The study also suggests that at lower concentrations, N-methylpiperidin-3-amine experiences hydrophobic hydration, potentially forming structures similar to sH clathrates in the solid state (Marczak et al., 2013).

Reductive Amination and Chemical Synthesis

N-Methylpiperidin-3-amine is also significant in the field of chemical synthesis, particularly through reductive amination processes. One study highlights the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines. This method is noted for its convenience and cost-effectiveness, making it valuable in both academic research and industrial production (Senthamarai et al., 2018). Another study describes an efficient procedure for reductive methylation of primary and secondary amines using N-methylpiperidine zinc borohydride, offering a straightforward method for producing tertiary amines under neutral conditions (Alinezhad et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, “N,N-dimethylpiperidin-3-amine dihydrochloride”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Piperidine and its derivatives, including “N-Methylpiperidin-3-amine”, have significant potential in drug discovery and development . Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their medical applications .

Propriétés

IUPAC Name |

N-methylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-6-3-2-4-8-5-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAXTAOSOVPBQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576653 |

Source

|

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylpiperidin-3-amine | |

CAS RN |

150395-92-9 |

Source

|

| Record name | N-Methylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)

![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)

![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)